molecular formula C8H5Cl3N2O3 B13738784 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide CAS No. 17090-48-1

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide

Cat. No.: B13738784
CAS No.: 17090-48-1
M. Wt: 283.5 g/mol
InChI Key: QKFACLSIOLLYTR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5Cl3N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its dichloro and nitrophenyl functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 4-chloro-2-nitroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(4-chloro-2-nitrophenyl)acetamide is unique due to its specific combination of dichloro and nitrophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

17090-48-1

Molecular Formula

C8H5Cl3N2O3

Molecular Weight

283.5 g/mol

IUPAC Name

2,2-dichloro-N-(4-chloro-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H5Cl3N2O3/c9-4-1-2-5(6(3-4)13(15)16)12-8(14)7(10)11/h1-3,7H,(H,12,14)

InChI Key

QKFACLSIOLLYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(Cl)Cl

Origin of Product

United States

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